Cas no 1105236-80-3 (N-[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]pyridine-2-carboxamide)

N-[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]pyridine-2-carboxamide is a synthetic quinazoline derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure incorporates a methoxyphenyl and pyridine carboxamide moiety, which may confer selective binding properties for biological targets. The compound's rigid heterocyclic framework enhances stability, while the presence of functional groups allows for further derivatization. Preliminary studies suggest utility as a scaffold for kinase inhibitors or other enzyme modulators due to its ability to interact with ATP-binding sites. Its well-defined synthesis route ensures reproducibility, making it a viable candidate for structure-activity relationship studies in drug discovery.
N-[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]pyridine-2-carboxamide structure
1105236-80-3 structure
Product Name:N-[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]pyridine-2-carboxamide
CAS No:1105236-80-3
MF:C22H18N4O3
MW:386.403324604034
CID:5759769
Update Time:2025-05-22

N-[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]pyridine-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-[3-(4-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]pyridine-2-carboxamide
    • N-[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]pyridine-2-carboxamide
    • Inchi: 1S/C22H18N4O3/c1-14-24-19-11-6-15(25-21(27)20-5-3-4-12-23-20)13-18(19)22(28)26(14)16-7-9-17(29-2)10-8-16/h3-13H,1-2H3,(H,25,27)
    • InChI Key: KKEHJGIXYMQFCV-UHFFFAOYSA-N
    • SMILES: C1(C(NC2C=CC3=C(C=2)C(=O)N(C2=CC=C(OC)C=C2)C(C)=N3)=O)=NC=CC=C1

N-[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]pyridine-2-carboxamide Pricemore >>

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Additional information on N-[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]pyridine-2-carboxamide

N-[3-(4-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]pyridine-2-carboxamide: A Comprehensive Overview

The compound with CAS No. 1105236-80-3, known as N-[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]pyridine-2-carboxamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of quinazolinone derivatives, which are well-known for their diverse biological activities and potential therapeutic applications.

Quinazolinones are heterocyclic compounds characterized by a benzene ring fused to a pyrimidine-like structure. The presence of the 4-methoxyphenyl group in this compound introduces additional electronic and steric effects, which can significantly influence its bioactivity. The pyridine-2-carboxamide moiety further enhances the molecule's ability to interact with biological targets, such as protein kinases or other enzyme systems.

Recent studies have highlighted the potential of this compound as a kinase inhibitor, particularly in the context of cancer therapy. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with oncogenesis. By targeting specific kinases, this compound may help inhibit tumor growth and metastasis. Preclinical experiments have demonstrated promising results in terms of both efficacy and selectivity, making it a strong candidate for further development.

The synthesis of N-[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]pyridine-2-carboxamide involves a multi-step process that combines principles from organic synthesis and medicinal chemistry. Key steps include the formation of the quinazolinone core through cyclization reactions, followed by functionalization to introduce the methoxyphenyl and pyridine carboxamide groups. The use of advanced synthetic techniques ensures high yields and purity, which are critical for subsequent biological testing.

In terms of pharmacokinetics, this compound exhibits favorable properties that enhance its suitability as a drug candidate. Its lipophilicity is balanced to allow for adequate absorption and distribution within the body, while its metabolism is controlled to ensure prolonged activity without excessive toxicity. These characteristics are essential for achieving therapeutic efficacy in vivo.

One of the most exciting aspects of this compound is its potential for personalized medicine. By leveraging advancements in genomics and proteomics, researchers can identify patient populations that are most likely to benefit from this compound's specific mechanism of action. This approach not only improves treatment outcomes but also minimizes adverse effects by targeting therapies more precisely.

Furthermore, the integration of computational modeling techniques has provided deeper insights into the molecular interactions of this compound with its targets. Advanced algorithms enable researchers to predict binding affinities and optimize the molecule's structure for enhanced activity. Such computational tools are invaluable in accelerating drug discovery and development processes.

In conclusion, N-[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]pyridine-2-carboxamide represents a cutting-edge advancement in medicinal chemistry. Its unique structural features, coupled with its promising biological activities, position it as a potential breakthrough in cancer therapy and other therapeutic areas. As research continues to unfold, this compound holds immense promise for improving human health through innovative drug development.

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